Cas no 2248370-38-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate structure](https://nl.kuujia.com/scimg/cas/2248370-38-7x500.png)
2248370-38-7 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2248370-38-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate
- EN300-6524521
-
- Inchi: 1S/C21H13ClN2O6S/c22-14-7-9-15(10-8-14)23-31(28,29)16-11-5-13(6-12-16)21(27)30-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-12,23H
- InChI-sleutel: QMWVMXZNIMCDIW-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)NS(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 456.0182850g/mol
- Monoisotopische massa: 456.0182850g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 6
- Complexiteit: 788
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 118Ų
- XLogP3: 3.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524521-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate |
2248370-38-7 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-chlorophenyl)sulfamoyl]benzoate Gerelateerde literatuur
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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